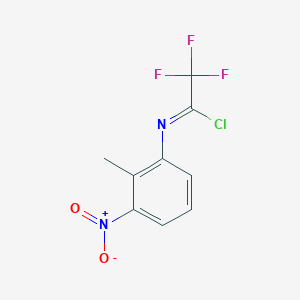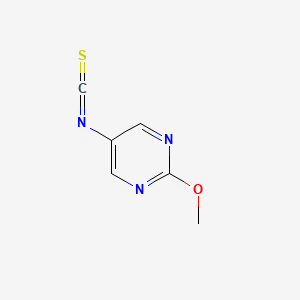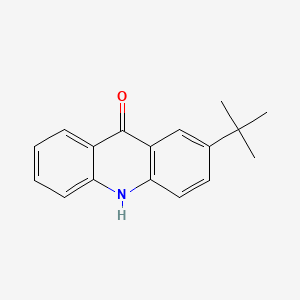
9(10h)-Acridinone, 2-(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)acridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, photochemistry, and material science. The tert-butyl group attached to the acridine core enhances its stability and modifies its chemical properties, making it a compound of interest for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)acridin-9(10H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedländer synthesis, which involves the condensation of a 2-aminobenzophenone with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the acridine ring.
Industrial Production Methods
Industrial production of 2-(tert-Butyl)acridin-9(10H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
化学反応の分析
Types of Reactions
2-(tert-Butyl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted acridines, acridones, and dihydroacridines, each with distinct chemical and physical properties.
科学的研究の応用
2-(tert-Butyl)acridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Investigated for its potential as an intercalating agent in DNA studies.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photochemical applications.
作用機序
The mechanism of action of 2-(tert-Butyl)acridin-9(10H)-one involves its interaction with biological molecules. As an intercalating agent, it can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This property is particularly useful in anticancer research, where it can induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Acridine: The parent compound with similar intercalating properties.
9-Mesityl-2,7-dimethyl-10-phenylacridinium tetrafluoroborate: A derivative with enhanced photochemical properties.
2,4,6-Triphenylpyrylium tetrafluoroborate: Another photochemically active compound with different structural features.
Uniqueness
2-(tert-Butyl)acridin-9(10H)-one is unique due to the presence of the tert-butyl group, which enhances its stability and modifies its reactivity. This makes it a valuable compound for specific applications where stability and controlled reactivity are crucial.
特性
CAS番号 |
103554-44-5 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC名 |
2-tert-butyl-10H-acridin-9-one |
InChI |
InChI=1S/C17H17NO/c1-17(2,3)11-8-9-15-13(10-11)16(19)12-6-4-5-7-14(12)18-15/h4-10H,1-3H3,(H,18,19) |
InChIキー |
VOINWHIUZQDKGL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


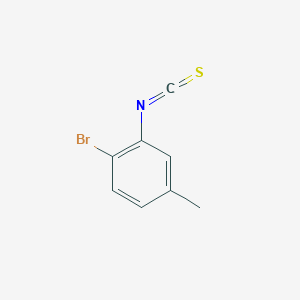
![1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene](/img/structure/B13687049.png)

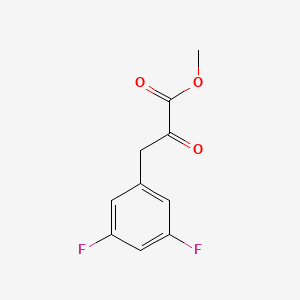
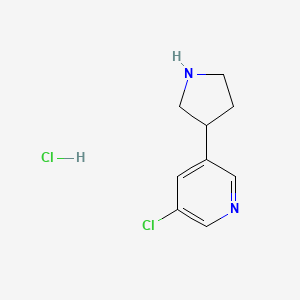
![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)


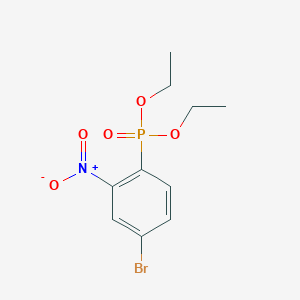
![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)
